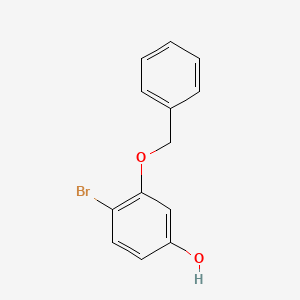

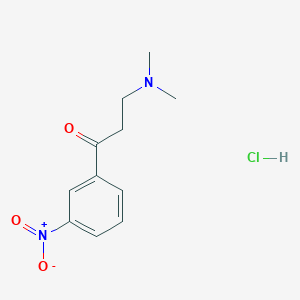

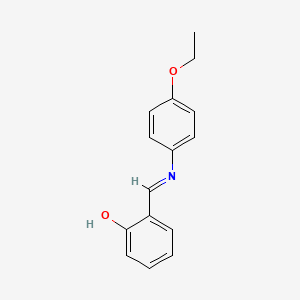

3-(苄氧基)-4-溴苯酚

描述

Synthesis Analysis

The synthesis of compounds similar to “3-(Benzyloxy)-4-bromophenol” often involves reactions such as condensation and radical condensation . For instance, one study synthesized a series of compounds by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . Another study developed a new radical condensation reaction where benzylic alcohols and acetamides are coupled .

Molecular Structure Analysis

The molecular structure of a compound similar to “3-(Benzyloxy)-4-bromophenol” was analyzed using various spectroscopic techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD . These techniques help in understanding the structure and properties of the compound.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-(Benzyloxy)-4-bromophenol” often involve Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

科学研究应用

抗氧化活性

3-(苄氧基)-4-溴苯酚和相关的溴苯酚显示出显着的抗氧化活性。例如,从红藻中分离出的各种溴苯酚在生化和细胞试验中表现出有效的抗氧化作用。与 α-生育酚和抗坏血酸等标准抗氧化剂相比,这些化合物表现出更强的活性 (Olsen 等人,2013)。此外,发现新合成的溴苯酚与传统抗氧化剂相比具有强大的抗氧化活性 (Öztaşkın 等人,2017)。

酶抑制

溴苯酚,包括与 3-(苄氧基)-4-溴苯酚相似的溴苯酚,已被研究其对各种酶的抑制作用。例如,合成的溴苯酚显示出对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 酶以及碳酸酐酶 I 和 II 同工酶的抑制作用 (Öztaşkın 等人,2017)。这表明在治疗与这些酶相关的疾病中具有潜在的治疗应用。

抗菌性能

从海藻中提取的某些溴苯酚,类似于 3-(苄氧基)-4-溴苯酚,已显示出抗菌性能。例如,从海红藻 Rhodomela confervoides 中分离的化合物对各种细菌菌株表现出中等到高的活性 (Xu 等人,2003)。

抗癌潜力

溴苯酚衍生物在抗癌研究中显示出前景。一种新型溴苯酚衍生物对人肺癌细胞系表现出显着的抗癌活性,并通过各种细胞机制诱导细胞凋亡 (Guo 等人,2018)。这表明溴苯酚化合物(包括 3-(苄氧基)-4-溴苯酚)在癌症治疗中的潜力。

水处理和环境问题

溴苯酚,包括与 3-(苄氧基)-4-溴苯酚在结构上相关的化合物,已被研究其在水处理过程中的行为。例如,研究了水处理过程中用高锰酸钾氧化溴苯酚,揭示了潜在危险的溴化聚合产物的形成 (Jiang 等人,2014)。这项研究突出了溴苯酚在水处理中的环境影响。

安全和危害

未来方向

Future research directions could involve further exploration of the anticancer activities of similar compounds . For instance, one study designed, synthesized, and evaluated a series of compounds for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . Another direction could be the development of new methods for the synthesis of similar compounds .

属性

IUPAC Name |

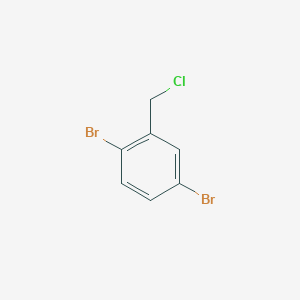

4-bromo-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSGVSFZTCXNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576651 | |

| Record name | 3-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70120-18-2 | |

| Record name | 3-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B3032939.png)

![4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole](/img/structure/B3032953.png)